

An In-depth Technical Guide to Dodecenylsuccinic Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dodecenylsuccinic acid*

Cat. No.: *B190095*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecenylsuccinic acid (DDSA) is a C16 unsaturated dicarboxylic acid characterized by a twelve-carbon alkenyl chain attached to a succinic acid backbone.^[1] This amphipathic molecule, possessing both hydrophobic (dodecenyl chain) and hydrophilic (dicarboxylic acid) moieties, is utilized in a variety of industrial applications, primarily as a corrosion inhibitor, surfactant, and as a monomer in polymer synthesis.^{[2][3]} While not a common agent in drug development, its anhydride form (dodecenylsuccinic anhydride, DDSA) is employed to modify biopolymers for applications such as drug delivery.^{[4][5]} This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for **dodecenylsuccinic acid**.

Chemical Structure and Isomerism

Dodecenylsuccinic acid has the chemical formula $C_{16}H_{28}O_4$.^[2] The structure consists of a butanedioic acid (succinic acid) molecule where one of the methylene hydrogens is replaced by a dodecenyl group. The position of the double bond within the C12 chain can vary, and the chiral center at the succinyl moiety leads to the existence of multiple isomers.^[1] Consequently, DDSA is typically available as a complex mixture of these isomers, which influences its physical and chemical properties.^[1]

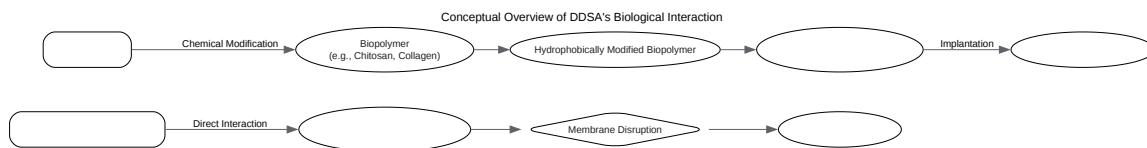
Key Structural Identifiers:

- IUPAC Name: 2-(dodec-1-en-1-yl)butanedioic acid[6]
- CAS Number: 29658-97-7[6]
- Molecular Formula: C₁₆H₂₈O₄[2]
- Molecular Weight: 284.39 g/mol [2]
- SMILES: CCCCCCCCCCCC=CC(CC(=O)O)C(=O)O[6]
- InChI: 1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20)[6]
- InChIKey: QDCPNNGVOWVKJG-UHFFFAOYSA-N[6]

Physicochemical Properties

Dodeceny succinic acid is typically a viscous, pale yellow to brown liquid at room temperature.[3][7] Its amphipathic nature governs its solubility, being poorly soluble in water but soluble in many organic solvents.[8][9]

Table 1: Physicochemical Properties of **Dodeceny succinic Acid**


Property	Value	Reference(s)
Molecular Weight	284.39 g/mol	[2]
Appearance	Viscous, clear yellow to red-brown liquid	[10]
Density	1.03 g/cm ³	[8]
Boiling Point	407.2 °C at 760 mmHg	[8]
Flash Point	214.2 °C	[3]
Water Solubility	Poor	[8]
Refractive Index	1.486	[3]

Biological Activity and Signaling Pathways

Current scientific literature does not indicate that **dodecenylsuccinic acid** is directly involved in specific biological signaling pathways in the context of drug action or development. Its biological effects are primarily attributed to its physicochemical properties.

DDSA has been shown to possess antimicrobial properties, with studies indicating its ability to inhibit the growth of bacteria such as *Escherichia coli*.^{[8][10]} The proposed mechanism involves the disruption of the lipid bilayer of the mitochondrial membrane, leading to a decrease in ATP production and subsequent cell death.^[8]

The anhydride form, DDSA, is more commonly cited in biomedical research for its ability to modify the surface of biopolymers like chitosan and collagen.^[5] This modification imparts hydrophobicity and can be used to create materials for drug delivery systems and wound dressings.^[5] The interaction of these modified biomaterials with biological systems would likely elicit a standard foreign body response, but this is a reaction to the material as a whole rather than a specific signaling cascade initiated by the DDSA moiety.^[5]

[Click to download full resolution via product page](#)

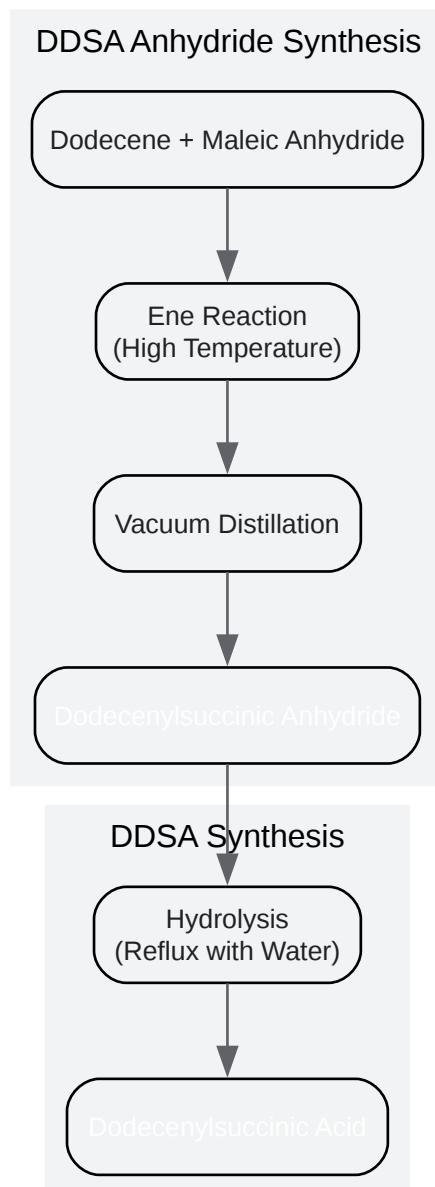
Biological interaction of DDSA.

Experimental Protocols

Synthesis of Dodecenylsuccinic Anhydride (Precursor to DDSA)

Dodecenylsuccinic acid is typically prepared by the hydrolysis of its anhydride. The synthesis of dodecenylsuccinic anhydride (DDSA) is commonly achieved via an "ene" reaction between an olefin (such as a C12 branched olefin derived from propylene tetramer) and maleic anhydride.[\[11\]](#)

Materials:


- Dodecene (or a C12 olefin mixture)
- Maleic anhydride
- Reactor vessel equipped with a stirrer, thermometer, and condenser
- Heating mantle
- Vacuum distillation apparatus

Procedure:

- Charge the reactor with dodecene and maleic anhydride in a specific molar ratio.
- Heat the mixture with stirring to a temperature typically in the range of 200-250 °C.
- Maintain the reaction temperature for several hours to ensure the completion of the ene reaction.
- After the reaction is complete, remove any unreacted starting materials and byproducts by vacuum distillation.
- The resulting product is dodecenylsuccinic anhydride, a mixture of isomers.

Hydrolysis to Dodecenylsuccinic Acid: The anhydride can be hydrolyzed to the dicarboxylic acid by refluxing with an excess of water.

General Synthesis Workflow for DDSA

[Click to download full resolution via product page](#)

Synthesis of DDSA.

Determination of Physical Properties

Due to its viscous nature, standard methods for determining the physical properties of liquids may need to be adapted.

Density Determination (Adapted from ASTM D1480): The density of viscous materials like DDSA can be determined using a Bingham pycnometer.

- Clean and dry the pycnometer and weigh it to the nearest 0.1 mg.
- Introduce a suitable amount of the DDSA sample into the pycnometer, taking care to avoid air bubbles.
- Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.
- Adjust the volume of the sample to the mark on the pycnometer.
- Remove the pycnometer from the bath, clean and dry the outside, and weigh it to the nearest 0.1 mg.
- The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Boiling Point Determination (Thiele Tube Method): This method is suitable for small sample volumes.

- Place a small amount of the DDSA sample into a small test tube.
- Invert a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
- Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a heating oil.
- Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.
- When a continuous stream of bubbles is observed, remove the heat.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of dicarboxylic acids by GC can be challenging due to their low volatility and tendency to thermally degrade. Therefore, derivatization to more volatile esters is typically required.

General Derivatization Protocol (Esterification):

- A known amount of the DDSA sample is dissolved in a suitable solvent.
- An esterifying agent (e.g., diazomethane, or an alcohol with an acid catalyst) is added to the solution.
- The reaction is allowed to proceed to completion, which may require heating.
- The resulting esterified sample is then analyzed by GC-MS.

GC-MS Conditions:

- Column: A non-polar or medium-polarity capillary column is typically used.
- Injector: Split/splitless injection is common.
- Oven Program: A temperature ramp is used to elute the derivatized DDSA isomers.
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the molecular ion and characteristic fragment ions of the DDSA esters.

Conclusion

Dodecenylsuccinic acid is a versatile industrial chemical with a well-defined, albeit isomeric, structure. Its amphipathic nature dictates its physical properties and its primary applications as a surfactant and corrosion inhibitor. While its direct role in drug development is limited, its anhydride is a useful tool for the hydrophobic modification of biopolymers for biomedical applications. The lack of evidence for its involvement in specific biological signaling pathways suggests that its biological effects are primarily a result of its physicochemical interactions with

cellular structures. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and analysis of this compound in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecenylsuccinic acid | 29658-97-7 | Benchchem [benchchem.com]
- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 3. Dodecyl Succinic Acid|China|CAS 29658-97-7|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 4. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. DODECENYLSUCCINIC ACID | 11059-31-7 [chemicalbook.com]
- 8. Dodecenylsuccinic acid | 29658-97-7 | FD146427 | Biosynth [biosynth.com]
- 9. Succinic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. CAS 29658-97-7: dodecenylsuccinic acid | CymitQuimica [cymitquimica.com]
- 11. Dodecenylsuccinic acid | 11059-31-7 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dodecenylsuccinic Acid: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b190095#dodecenylsuccinic-acid-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com